molecular formula C20H23N3O2S B4658527 4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide

4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide

Katalognummer B4658527
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: OSXIDSDNMQFHGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It belongs to the class of drugs known as piperazinecarboxamides and has shown promising results in preclinical studies.

Wirkmechanismus

4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide binds to the active site of BTK and inhibits its activity. This leads to the disruption of B-cell receptor signaling and subsequent apoptosis of cancer cells. BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. Inhibition of BTK has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of cancer. It induces apoptosis in cancer cells and inhibits tumor growth. This compound is a selective inhibitor of BTK and does not affect other kinases. It has shown minimal toxicity in preclinical studies and has a favorable pharmacokinetic profile.

Vorteile Und Einschränkungen Für Laborexperimente

4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK and has shown promising results in preclinical studies. This compound has a favorable pharmacokinetic profile and has shown minimal toxicity in preclinical studies. However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is a multistep process that requires careful control of reaction conditions and purification steps. This compound is also a relatively new drug, and its long-term safety and efficacy have not yet been fully established.

Zukünftige Richtungen

There are several future directions for the development of 4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide. One direction is to further investigate the mechanism of action of this compound and its effect on other signaling pathways. Another direction is to explore the potential of this compound in combination with other drugs for the treatment of cancer. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.

Wissenschaftliche Forschungsanwendungen

4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various types of cancers, including lymphoma, leukemia, and solid tumors. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. Inhibition of BTK leads to the disruption of B-cell receptor signaling and subsequent apoptosis of cancer cells.

Eigenschaften

IUPAC Name

4-(4-acetylphenyl)-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-15(24)16-6-8-18(9-7-16)22-10-12-23(13-11-22)20(25)21-17-4-3-5-19(14-17)26-2/h3-9,14H,10-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXIDSDNMQFHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.